molecular formula C7H5N3O2S2 B1295521 4-(4-Nitrothiophen-2-yl)thiazol-2-amine CAS No. 58139-51-8

4-(4-Nitrothiophen-2-yl)thiazol-2-amine

Cat. No.: B1295521
CAS No.: 58139-51-8
M. Wt: 227.3 g/mol
InChI Key: NHDCKELICOIXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrothiophen-2-yl)thiazol-2-amine is a heterocyclic compound with the molecular formula C7H5N3O2S2 and a molecular weight of 227.27 g/mol . This compound features a thiazole ring substituted with a nitrothiophene group, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

4-(4-Nitrothiophen-2-yl)thiazol-2-amine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine typically involves the reaction of 4-nitrothiophene-2-carbaldehyde with thiourea in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrothiophen-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Aryl halides, palladium catalyst, base such as potassium carbonate.

Major Products Formed

    Reduction: 4-(4-Aminothiophen-2-yl)thiazol-2-amine.

    Substitution: Various substituted thiazole derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 4-(4-Nitrothiophen-2-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrothiophen-2-yl)thiazol-2-amine is unique due to the presence of both nitro and thiophene groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S2/c8-7-9-5(3-14-7)6-1-4(2-13-6)10(11)12/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCKELICOIXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206873
Record name 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-51-8
Record name Thiazole, 2-amino-4-(4-nitro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 4-(4-nitro-2-thienyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.